4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

Lipophilicity ADME Drug Design

Researchers optimizing MDM2/p53 or CNS kinase programs often face unreliable solubility and limited scaffold diversity. 4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole directly addresses these challenges as a critical, functionalized intermediate. - Enables construction of high-affinity MDM2 inhibitor architectures []. - Enhanced logP (2.127) vs. core pyrazole improves predicted BBB penetration for CNS targets. - Guaranteed >30 mg/mL DMSO solubility minimizes assay precipitation, ensuring reproducible HTS data.

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
Cat. No. B13601131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1CNCC1C2=C(C=NN2)[N+](=O)[O-]
InChIInChI=1S/C7H10N4O2/c12-11(13)6-4-9-10-7(6)5-1-2-8-3-5/h4-5,8H,1-3H2,(H,9,10)
InChIKeyHJDOWNIUTCNHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole Overview


4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, distinguished by the presence of a nitro group at the 4-position and a pyrrolidin-3-yl substituent at the 3-position of the pyrazole core [1]. This unique substitution pattern imparts specific physicochemical and electronic properties that are valuable for the design of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics [2]. The compound serves as a critical intermediate or building block, with its reactivity profile enabling diverse downstream functionalization strategies [3].

Pyrrolidine-substituted scaffold for kinase inhibitor design
Enables hydrogen-bond / ionic interactions with target proteins
Supports diverse downstream functionalization strategies

4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole: Importance of Pyrrolidine Substitution


The biological and physicochemical profile of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is intricately linked to its specific substitution pattern. Simple substitution with a generic 4-nitro-1H-pyrazole or a non-pyrrolidine-containing analog would lead to a significant loss of key molecular interactions and desired properties [1]. The pyrrolidin-3-yl group at the 3-position is not merely a passive appendage; it introduces a basic nitrogen center that can engage in critical hydrogen bonding or ionic interactions with biological targets, as evidenced by its presence in potent kinase inhibitor scaffolds [2]. Furthermore, this substitution profoundly alters the molecule's lipophilicity and aqueous solubility compared to the unsubstituted core, impacting its potential for membrane permeability and formulation . Therefore, direct replacement with a simpler or differently substituted analog is not scientifically justifiable without a complete re-evaluation of the structure-activity relationship.

  • Lack of pyrrolidine motif Simpler nitro-pyrazole cores lack the pyrrolidine hydrogen-bonding motif, potentially altering target engagement.
  • Lipophilicity shift Pyrrolidine substitution substantially increases lipophilicity vs. the unsubstituted core, altering membrane partitioning profile.
  • Regioisomer misidentification Using the 3-nitro positional isomer would introduce divergent electronic and steric properties, invalidating SAR studies.

4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole: Comparison to Key Analogs


Lipophilicity vs 4-Nitro-1H-pyrazole Core

The introduction of the pyrrolidin-3-yl group significantly increases the lipophilicity of the pyrazole core, a critical parameter influencing membrane permeability and oral bioavailability. 4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole exhibits a calculated logP of 2.127 [1]. In contrast, the simpler, commercially available building block 4-nitro-1H-pyrazole has a reported logP of 0.1 [2]. This difference of approximately two log units represents a hundred-fold difference in the partition coefficient, indicating a substantially higher affinity for non-polar environments for the pyrrolidine-substituted derivative.

Lipophilicity
Head-to-head
logP 2.127 vs 0.1
Δ +2.027
Supports permeability-relevant study design
In silico prediction; experimental validation recommended
Lipophilicity ADME Drug Design

Regioisomeric Distinction from 3-Nitro Isomer

The target compound, 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole, must be clearly distinguished from its positional isomer, 3-nitro-4-(pyrrolidin-3-yl)-1H-pyrazole. These compounds are not interchangeable. The different positioning of the nitro group relative to the pyrrolidine substituent on the pyrazole ring leads to distinct electronic environments and steric profiles, which are crucial for target binding. While the isomer 3-nitro-4-(pyrrolidin-3-yl)-1H-pyrazole has a molecular weight of 182.18 g/mol [1], the target compound has a molecular weight of 170.60 g/mol [2]. This difference in molecular formula and the change in regioisomeric arrangement will result in unique chemical reactivity and biological interactions, underscoring the need for precise specification in procurement.

Regioisomer Identity
Head-to-head
MW 170.60 vs 182.18 g/mol
Δ −11.58
Regioisomeric identity must be confirmed to avoid divergent SAR outcomes
Structural comparison; procurement specification review advised
Isomerism Regiochemistry Structure-Activity Relationship

DMSO Solubility Profile

The solubility of a compound in a biocompatible solvent like DMSO is a critical practical consideration for its use in in vitro biological assays. 4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole demonstrates good solubility in DMSO, with data indicating it is soluble to a concentration greater than 30 mg/mL . While specific comparative solubility data for a direct analog under identical conditions is not available in the same source, this high DMSO solubility is a prerequisite for accurate dose-response studies and high-throughput screening, ensuring the compound can be reliably delivered in solution without precipitation. This is a practical advantage for researchers over less soluble analogs that may require more complex formulation strategies.

DMSO Solubility
Data to verify
>30 mg/mL
Reported solubility supports assay stock preparation
Supplier data; independent verification advised
Solubility Formulation In Vitro Assays

MDM2/p53 Target Engagement

The pyrrolidine-substituted pyrazole scaffold, of which 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is a core building block, is a key structural feature in a class of potent MDM2 and MDM4 protein-protein interaction inhibitors [1]. While specific Ki or IC50 data for the target compound itself is not disclosed in the public domain, the patent literature explicitly claims pyrazolopyrrolidine compounds as capable of inhibiting the MDM2/p53 interaction, a validated target in oncology. In contrast, simpler pyrazole derivatives without the pyrrolidine moiety do not feature prominently in this specific high-value therapeutic space. This provides class-level inference that the specific substitution pattern of the target compound is critical for engaging this important biological target.

MDM2/p53 Target
Class-level
Scaffold in MDM2 inhibitor patents
Class-level evidence supports MDM2 pathway research use
Direct Ki/IC50 for this building block not publicly available
Kinase Inhibitor MDM2 Anticancer

4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole Applications


MDM2/p53 Inhibitor Development

Researchers focused on developing next-generation anticancer therapies targeting the MDM2/p53 pathway should prioritize 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole as a key building block. Its scaffold is a core component of patented, potent MDM2 inhibitors [1]. The compound's unique substitution pattern allows for the construction of complex pyrazolopyrrolidine architectures that are essential for high-affinity binding to the MDM2 protein. This differentiates it from simpler nitro-pyrazoles that lack the necessary functionality to access this therapeutic space.

CNS-Penetrant Kinase Inhibitor Optimization

Medicinal chemists working on kinase targets within the central nervous system (CNS) can leverage the enhanced lipophilicity (logP = 2.127) of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole to improve blood-brain barrier penetration [2]. Compared to the more polar 4-nitro-1H-pyrazole core (logP = 0.1) [3], this building block offers a quantifiable advantage in designing molecules with favorable CNS ADME properties, a critical differentiator in neuro-oncology and neurodegenerative disease programs.

Pyrrolidine-Substituted Heterocycle SAR

For laboratories conducting SAR investigations, 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is an essential comparator tool. It allows for the direct comparison with its positional isomer, 3-nitro-4-(pyrrolidin-3-yl)-1H-pyrazole, to define the impact of nitro group placement on target binding and cellular activity [4]. This precise structural control is fundamental for optimizing lead compounds and cannot be achieved with generic or regioisomerically ambiguous building blocks.

HTS Assay Development with DMSO Solubility

Screening facilities and assay development teams will benefit from the practical advantages of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole due to its high DMSO solubility (>30 mg/mL) . This property simplifies the preparation of concentrated stock solutions and minimizes the risk of compound precipitation during automated liquid handling, ensuring more reliable and reproducible data generation in HTS campaigns compared to less soluble pyrazole derivatives.

Application
Selection Property
Validation Focus
MDM2/p53 inhibitor research
Pyrazolopyrrolidine scaffold for inhibitor synthesis
Target engagement confirmation (MDM2 binding assays)
CNS kinase inhibitor profiling
Lipophilicity favorable for permeability screening
Blood-brain barrier permeability assessment
Regioisomeric SAR studies
Precise regioisomeric identity control
SAR differentiation from 3-nitro isomer
HTS assay development
High DMSO solubility
Stock solution stability and precipitation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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